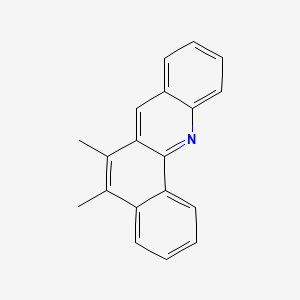
5,6-Dimethylbenz(c)acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethylbenz©acridine is a polycyclic aromatic hydrocarbon with the molecular formula C19H15N. It is a derivative of acridine, characterized by the presence of two methyl groups at the 5th and 6th positions of the benzene ring fused to the acridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylbenz©acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,6-dimethylaniline with a suitable aldehyde or ketone, followed by cyclization in the presence of a Lewis acid catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of 5,6-Dimethylbenz©acridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product .
化学反应分析
Types of Reactions
5,6-Dimethylbenz©acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring .
科学研究应用
5,6-Dimethylbenz©acridine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies have explored its interactions with biological macromolecules, such as DNA and proteins.
Industry: It is used in the production of dyes, pigments, and fluorescent materials.
作用机制
The mechanism of action of 5,6-Dimethylbenz©acridine primarily involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the normal function of DNA and can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription . Additionally, the compound’s planar structure allows it to interact with various molecular targets through π-stacking interactions .
相似化合物的比较
Similar Compounds
- 5,10-Dimethylbenzo©acridine
- 7,9-Dimethylbenz©acridine
- 7-(1-Piperidinyl)-5,6-dihydrobenzo©acridine dihydrochloride
Comparison
Compared to other similar compounds, 5,6-Dimethylbenz©acridine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. For instance, the presence of methyl groups at the 5th and 6th positions may enhance its ability to intercalate into DNA and interact with specific molecular targets .
属性
CAS 编号 |
2422-78-8 |
|---|---|
分子式 |
C19H15N |
分子量 |
257.3 g/mol |
IUPAC 名称 |
5,6-dimethylbenzo[c]acridine |
InChI |
InChI=1S/C19H15N/c1-12-13(2)17-11-14-7-3-6-10-18(14)20-19(17)16-9-5-4-8-15(12)16/h3-11H,1-2H3 |
InChI 键 |
VBWNCLOOLHYFFY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC3=CC=CC=C3N=C2C4=CC=CC=C14)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


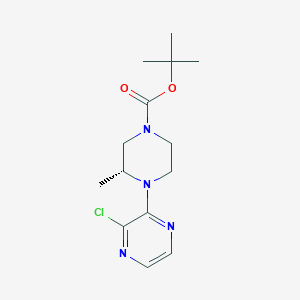
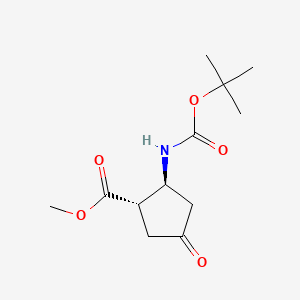
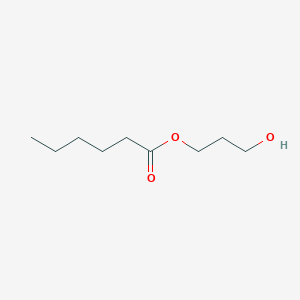
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14013640.png)

![6-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14013646.png)
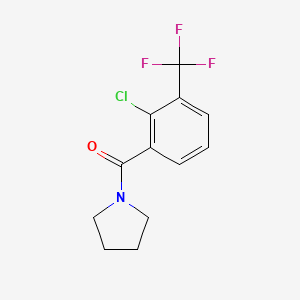
![Methyl 1-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B14013656.png)
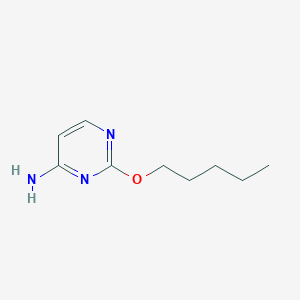
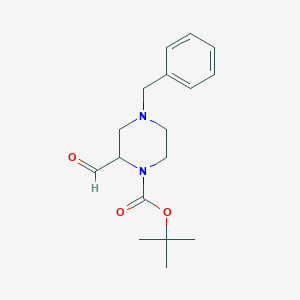
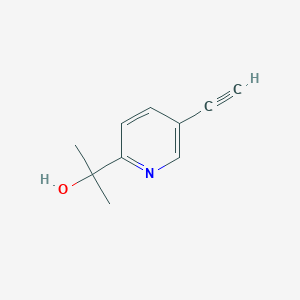
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)
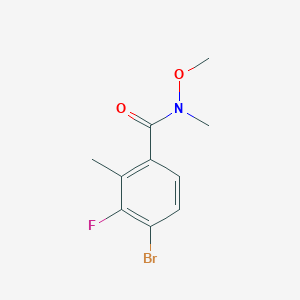
![2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B14013693.png)
